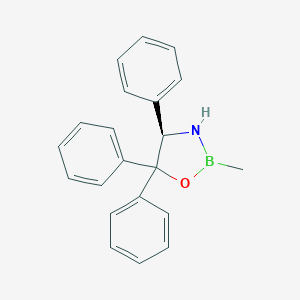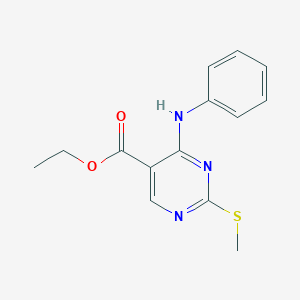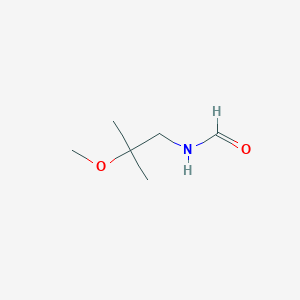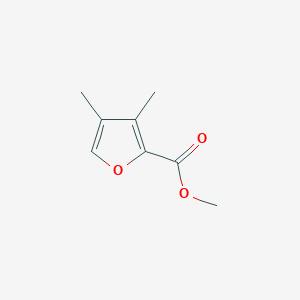
Ácido 2-(2-(metilsulfonil)fenil)acético
Descripción general
Descripción
“2-(2-(Methylsulfonyl)phenyl)acetic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It is also used in the production of specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of “2-(2-(Methylsulfonyl)phenyl)acetic acid” involves complex chemical reactions. The compound is synthesized and stored at a temperature of +4C . It is a white to yellow solid . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of “2-(2-(Methylsulfonyl)phenyl)acetic acid” is represented by the formula C9H10O4S . The InChI code for the compound is 1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Chemical Reactions Analysis
The chemical reactions involving “2-(2-(Methylsulfonyl)phenyl)acetic acid” are complex and involve multiple steps . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.24 and is a white to yellow solid . More details about the physical and chemical properties can be found in the relevant papers .Aplicaciones Científicas De Investigación
Actividad antimicrobiana
El compuesto ha sido evaluado por su potencial como agente antimicrobiano. Los derivados del ácido 2-(2-(metilsulfonil)fenil)acético han demostrado eficacia contra varias cepas bacterianas, incluidas MRSA, E. coli, K. pneumoniae, P. aeruginosa y A. baumannii. Esto sugiere su utilidad en el desarrollo de nuevos tratamientos para infecciones bacterianas, particularmente las resistentes a los antibióticos convencionales .
Actividad antiinflamatoria
La investigación indica que los derivados del ácido 2-(2-(metilsulfonil)fenil)acético pueden actuar como inhibidores de la COX-2, proporcionando efectos antiinflamatorios. Esto es particularmente significativo en el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE) que podrían ofrecer alivio de la inflamación con un riesgo reducido de efectos secundarios gastrointestinales .
Seguridad cardiovascular
La integración de grupos liberadores de óxido nítrico en la estructura del compuesto tiene como objetivo mitigar los riesgos cardiovasculares asociados con los inhibidores selectivos de la COX-2. El óxido nítrico tiene propiedades vasodilatadoras y puede inhibir la agregación plaquetaria, lo cual es beneficioso para la salud cardiovascular .
Potencial anticancerígeno
Los derivados del indol, que incluyen el andamiaje del ácido 2-(2-(metilsulfonil)fenil)acético, se han explorado por sus propiedades anticancerígenas. La capacidad del compuesto para unirse con alta afinidad a múltiples receptores lo convierte en un candidato para la investigación de tratamientos contra el cáncer .
Propiedades antivirales
Algunos derivados han mostrado actividades antivirales prometedoras. Se ha informado que exhiben actividad inhibitoria contra la influenza A y otros virus, destacando su potencial en el desarrollo de fármacos antivirales .
Efectos antioxidantes
Las propiedades antioxidantes de los derivados del indol, incluidos los del ácido 2-(2-(metilsulfonil)fenil)acético, son de interés debido a su capacidad para neutralizar los radicales libres. Esto podría ser beneficioso para prevenir enfermedades relacionadas con el estrés oxidativo .
Aplicaciones antidiabéticas
Los derivados del indol se han investigado por sus efectos antidiabéticos. La influencia del compuesto en varias vías biológicas podría conducir a nuevos enfoques terapéuticos para controlar la diabetes .
Actividad antimalárica
Los derivados del compuesto también se han estudiado por sus propiedades antimaláricas. Su actividad contra los parásitos de la malaria sugiere aplicaciones potenciales en el tratamiento y la prevención de la malaria .
Mecanismo De Acción
Target of Action
The primary target of 2-(2-(Methylsulfonyl)phenyl)acetic acid is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The affected pathway is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . The downstream effects include a reduction in inflammation and pain .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the production of prostaglandins due to the inhibition of COX enzymes . This results in a reduction in inflammation and pain .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-(Methylsulfonyl)phenyl)acetic acid has several advantages for lab experiments. It is a powerful inhibitor of COX-2 and has been shown to reduce inflammation and pain. In addition, it has been used to study the molecular mechanisms underlying various diseases, such as cancer and Alzheimer's disease. However, 2-(2-(Methylsulfonyl)phenyl)acetic acid has some limitations for lab experiments. It is not as potent as other COX-2 inhibitors, and it can be toxic at high concentrations.
Direcciones Futuras
There are several potential future directions for research on 2-(2-(Methylsulfonyl)phenyl)acetic acid. One possibility is to investigate the effects of 2-(2-(Methylsulfonyl)phenyl)acetic acid on other diseases, such as diabetes and cardiovascular disease. Another possibility is to investigate the effects of 2-(2-(Methylsulfonyl)phenyl)acetic acid on the immune system. Additionally, further research could be conducted to develop new formulations of 2-(2-(Methylsulfonyl)phenyl)acetic acid that are more potent and less toxic. Finally, research could be conducted to investigate the potential of 2-(2-(Methylsulfonyl)phenyl)acetic acid as a therapeutic agent in clinical trials.
Métodos De Síntesis
2-(2-(Methylsulfonyl)phenyl)acetic acid can be synthesized through a variety of methods, including organic synthesis, condensation reactions, and chemical reactions. In organic synthesis, 2-(2-(Methylsulfonyl)phenyl)acetic acid is synthesized by reacting 2-(2-methylsulfonyl)phenol with acetic anhydride. In condensation reactions, 2-(2-(Methylsulfonyl)phenyl)acetic acid is synthesized by reacting 2-(2-methylsulfonyl)phenol with acetic acid. In chemical reactions, 2-(2-(Methylsulfonyl)phenyl)acetic acid is synthesized by reacting 2-(2-methylsulfonyl)phenol with acetic acid and a base, such as sodium hydroxide.
Safety and Hazards
While specific safety and hazards information for “2-(2-(Methylsulfonyl)phenyl)acetic acid” is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2-(2-methylsulfonylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4S/c1-14(12,13)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYARTYRXSPXKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40546795 | |
| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
142336-20-7 | |
| Record name | [2-(Methanesulfonyl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40546795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-methanesulfonylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



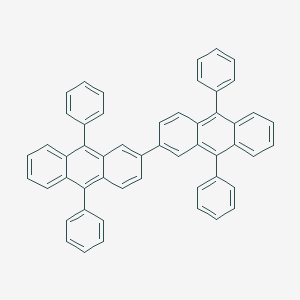
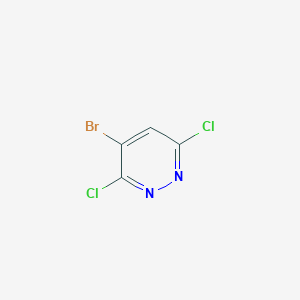
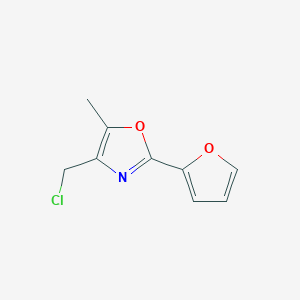
![1-((3aR,6S,7aS)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B173890.png)
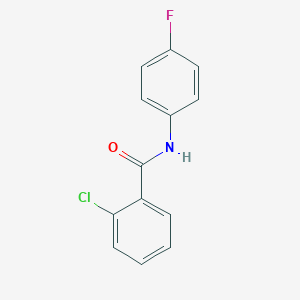
![N-[4-(Hydroxymethyl)-2-cyclopenten-1-yl]butanamide](/img/structure/B173898.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B173906.png)
